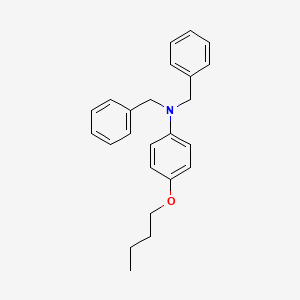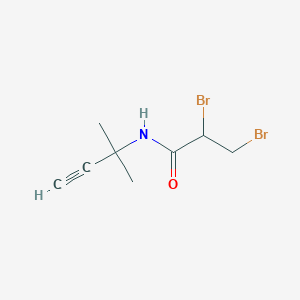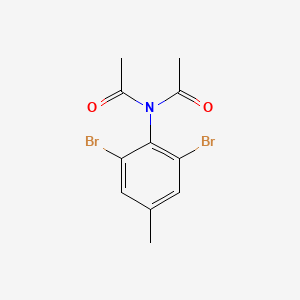
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol It is characterized by the presence of two bromine atoms, an acetyl group, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves the bromination of a precursor compound followed by acetylation. One common method involves the electrophilic bromination of o-toluidine, followed by acetylation and radical benzylic bromination . The reaction conditions often include the use of liquid bromine, manganese dioxide as a catalyst, and mild conditions to ensure efficient bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The addition of aqueous hydrogen peroxide can improve the utilization of liquid bromine and minimize hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl acetic acids, while reduction can produce debrominated acetamides .
Applications De Recherche Scientifique
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and acetyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-N-(4-methylphenyl)acetamide: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methyl-N,N-diacetylaniline: Similar brominated structure with different functional groups.
Uniqueness
N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both bromine atoms and acetyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
62715-82-6 |
|---|---|
Formule moléculaire |
C11H11Br2NO2 |
Poids moléculaire |
349.02 g/mol |
Nom IUPAC |
N-acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H11Br2NO2/c1-6-4-9(12)11(10(13)5-6)14(7(2)15)8(3)16/h4-5H,1-3H3 |
Clé InChI |
JZAIUJGFDYOGKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)N(C(=O)C)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
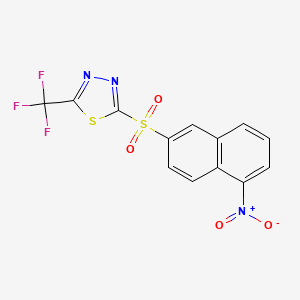
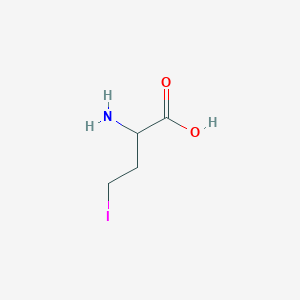
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
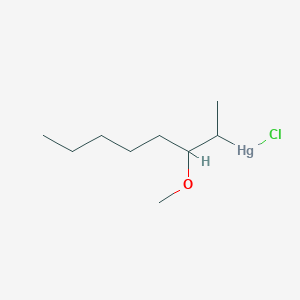
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
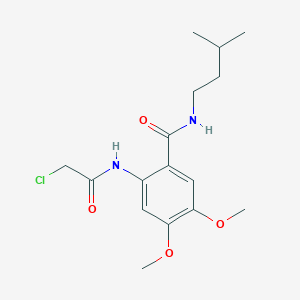
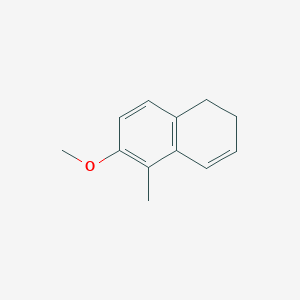
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
